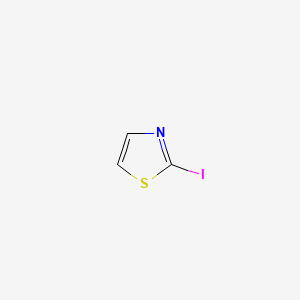

2-Iodothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQSRTGFMKWNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446447 | |

| Record name | 2-Iodothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-54-6 | |

| Record name | 2-Iodothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-Iodothiazole

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodothiazole

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and utility as a versatile intermediate, particularly in cross-coupling reactions, have made it a compound of significant interest for drug development professionals and research scientists.[1][2] The 2-aminothiazole scaffold, from which this compound is often derived, is a well-established privileged structure in drug discovery, though careful consideration of its metabolic profile is warranted.[3] This guide provides an in-depth, experience-driven overview of the robust synthesis of this compound via the Sandmeyer reaction and outlines the comprehensive characterization required to validate its structure and purity.

Strategic Importance of this compound in Synthesis

The value of this compound lies in its function as a stable, yet reactive, halogenated heterocycle. The carbon-iodine bond at the 2-position is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity allows for the strategic introduction of diverse molecular fragments, making this compound an essential precursor for constructing complex molecules with potential therapeutic activities, including anticancer and anti-inflammatory agents.[2]

Synthesis via Sandmeyer Reaction: A Reliable Pathway

The most prevalent and reliable method for synthesizing this compound is the Sandmeyer reaction, starting from the readily available 2-aminothiazole.[4][5] This classic transformation involves two critical stages: the diazotization of the primary amine and the subsequent displacement of the resulting diazonium group with an iodide ion.[6][7]

Mechanistic Rationale

The reaction proceeds via the formation of a diazonium salt, an excellent leaving group (N₂ gas).[7]

-

Diazotization: 2-Aminothiazole is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[8][9] This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive diazonium salt intermediate, preventing its premature decomposition to undesired phenolic byproducts.[8]

-

Iodide Displacement: The thiazole-2-diazonium salt is then introduced to a solution of potassium iodide (KI). Unlike Sandmeyer reactions for chlorination or bromination which typically require a copper(I) catalyst, iodination proceeds readily without a catalyst.[10] The iodide ion acts as a nucleophile, displacing the dinitrogen gas to form the stable this compound product.

The overall synthetic transformation is illustrated below.

Caption: The two-stage Sandmeyer reaction pathway for this compound synthesis.

Detailed Experimental Protocol

Trustworthiness in synthesis relies on a protocol that is both reproducible and anticipates potential challenges.

Materials & Reagents:

-

2-Aminothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether (or Ethyl Acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of Amine Salt Solution: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminothiazole (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq) at room temperature. Cool the resulting solution to 0–5 °C in an ice-salt bath. The solution should be clear; if not, add more acid.

-

Expert Insight: Forming the hydrochloride salt of the amine ensures its solubility in the aqueous medium and provides the acidic environment necessary for the in situ generation of nitrous acid.

-

-

Diazotization: While maintaining the temperature between 0–5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise over 30-45 minutes. The addition rate must be carefully controlled to prevent a temperature rise above 5 °C.

-

Self-Validating Check: After the addition is complete, stir for an additional 20 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate dark blue-black color indicates excess nitrous acid. A faint or slow color change suggests the need for a small additional amount of NaNO₂ solution.

-

-

Preparation of Iodide Solution: In a separate 500 mL beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water and cool to 0 °C in an ice bath.

-

Iodide Displacement: Slowly add the cold diazonium salt solution from step 2 to the stirred potassium iodide solution. Vigorous bubbling (N₂ evolution) will be observed.

-

Expert Insight: Add the diazonium salt to the iodide solution, not the other way around. This ensures that iodide is always in excess, minimizing side reactions such as coupling of the diazonium salt with itself.

-

-

Reaction Completion & Work-up: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. The solution will typically turn dark due to the formation of iodine (I₂).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears. This step removes excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound as a pale yellow to brown solid or liquid.[1]

Comprehensive Characterization: Validating the Product

Thorough spectroscopic analysis is non-negotiable for confirming the identity, structure, and purity of the synthesized this compound.

Sources

- 1. CAS 3034-54-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Diazotisation [organic-chemistry.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

A Researcher's Guide to the Chemical Properties and Synthetic Utility of 2-Iodothiazole

Executive Summary: The thiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. 2-Iodothiazole stands out as a pivotal building block, offering a highly reactive handle for synthetic diversification. The polarized carbon-iodine bond serves as a linchpin for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchanges. This guide provides an in-depth analysis of the chemical properties, reactivity, and core synthetic protocols involving this compound, designed for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a five-membered aromatic ring containing both sulfur and nitrogen, with an iodine atom substituted at the C2 position.[1] This substitution is critical; the iodine atom acts as an excellent leaving group and a site for metal-halogen exchange, defining the compound's synthetic utility.[1]

Physicochemical Data

The fundamental properties of this compound are summarized below. As a Senior Application Scientist, I stress the importance of understanding these parameters for experimental design, particularly for reaction setup and safety considerations. The compound is typically a pale yellow to brown solid, though it may also be encountered as a liquid.[1][2]

| Property | Value | Source(s) |

| CAS Number | 3034-54-6 | [1][3] |

| Molecular Formula | C₃H₂INS | [1][3] |

| Molecular Weight | 211.03 g/mol | [3] |

| Appearance | Pale yellow to brown solid/liquid | [1][2] |

| IUPAC Name | 2-iodo-1,3-thiazole | [3] |

| SMILES | C1=CSC(=N1)I | [3] |

| Storage Temp. | Ambient Temperature | [2] |

Spectroscopic Data (Predicted)

While experimental spectra should always be acquired for confirmation, predicted NMR data serves as a useful benchmark for structural verification. The electron-withdrawing nature of the iodine and the heteroatoms significantly influences the chemical shifts of the ring protons and carbons.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ~7.6 (H5), ~7.2 (H4) | Doublet, Doublet |

| ¹³C NMR | ~95 (C2), ~145 (C4), ~123 (C5) | Singlet |

Note: These are predicted values. Actual shifts are solvent-dependent.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of its carbon-iodine bond. This bond's susceptibility to oxidative addition with transition metal catalysts and to metal-halogen exchange makes it a versatile precursor for creating more complex thiazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful tools for functionalizing this compound. The high reactivity of the C-I bond relative to C-Br or C-Cl bonds allows for milder reaction conditions and broader substrate scope.

This reaction forms a new carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester.[4] It is one of the most widely used methods for synthesizing 2-aryl or 2-vinylthiazoles.

Causality in Experimental Design: The reaction is driven by a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of base (e.g., K₂CO₃, K₃PO₄) is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.[6][7] The solvent system, often a mixture like dioxane/water or toluene/water, facilitates the interaction of both organic and inorganic reagents.[4]

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Reagent Setup: In a flame-dried round-bottom flask under an argon atmosphere, combine this compound (1.0 mmol, 211 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction Execution: Heat the mixture to 100°C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.[4][8]

The Stille coupling pairs this compound with an organostannane reagent.[9] A key advantage is the stability and functional group tolerance of organostannanes, though their toxicity and the difficulty in removing tin byproducts are significant drawbacks.[10][11]

Causality in Experimental Design: The mechanism is analogous to the Suzuki coupling.[10] From a practical standpoint, the addition of lithium chloride is often beneficial. LiCl can accelerate the transmetalation step by displacing ligands on the palladium center, making it more accessible to the organostannane. Copper(I) iodide (CuI) can also be used as a co-catalyst to facilitate the reaction.[10][12]

Field-Proven Protocol: Stille Coupling

-

Reagent Setup: To a flame-dried flask under argon, add this compound (1.0 mmol, 211 mg), the organostannane (e.g., phenyltributylstannane, 1.1 mmol), and anhydrous lithium chloride (3.0 mmol, 127 mg).

-

Solvent and Catalyst: Add anhydrous DMF or toluene (10 mL), followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Reaction Execution: Degas the mixture with a stream of argon for 15 minutes. Heat the reaction to 80-100°C and stir for 6-18 hours.

-

Work-up and Purification: Cool the reaction, dilute with diethyl ether, and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts. Stir vigorously for 1 hour, then filter through Celite®. Wash the filtrate with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography.[13]

This reaction is an indispensable method for forming a C(sp²)-C(sp) bond, coupling this compound with a terminal alkyne.[14] It typically requires both a palladium catalyst and a copper(I) co-catalyst.[15]

Causality in Experimental Design: The copper co-catalyst (usually CuI) is crucial. It reacts with the terminal alkyne in the presence of a base (like triethylamine or DBU) to form a copper(I) acetylide intermediate.[14] This species is highly reactive and readily undergoes transmetalation with the Pd(II)-thiazolyl complex, driving the catalytic cycle forward. The amine base serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[15][16]

Field-Proven Protocol: Sonogashira Coupling

-

Reagent Setup: In a Schlenk flask under argon, dissolve this compound (1.0 mmol, 211 mg), the terminal alkyne (1.2 mmol), and copper(I) iodide (0.1 mmol, 19 mg) in a mixture of anhydrous THF (10 mL) and triethylamine (5 mL).

-

Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60°C) for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

The Heck reaction couples this compound with an alkene to form a substituted alkene, typically with high trans selectivity.[17][18]

Causality in Experimental Design: The reaction requires a base (e.g., NaOAc, Et₃N) to regenerate the active Pd(0) catalyst at the end of the cycle by promoting β-hydride elimination and then reacting with the resulting H-Pd(II)-X species.[17][19] The choice of alkene is important; electron-deficient alkenes, such as acrylates, often give the best results.[17]

Field-Proven Protocol: Heck Reaction

-

Reagent Setup: Combine this compound (1.0 mmol, 211 mg), the alkene (e.g., n-butyl acrylate, 1.5 mmol), and a base such as sodium acetate (1.5 mmol, 123 mg) in a sealed tube.

-

Catalyst and Solvent: Add the palladium catalyst, for example, Pd(OAc)₂ (0.05 mmol, 11 mg), and a suitable ligand like triphenylphosphine (0.1 mmol, 26 mg). Add anhydrous DMF or acetonitrile (10 mL).

-

Reaction Execution: Seal the tube and heat to 100-140°C for 12-24 hours.

-

Work-up and Purification: After cooling, filter the mixture through Celite® to remove palladium black. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify the product via column chromatography.[20]

Metal-Halogen Exchange Reactions

This class of reactions transforms the electrophilic C2 position of this compound into a potent nucleophile, enabling subsequent reactions with a wide range of electrophiles.

Reaction with a strong organolithium base, such as n-butyllithium (n-BuLi), rapidly exchanges the iodine for lithium at low temperatures.

Causality in Experimental Design: This reaction must be performed at very low temperatures (typically -78°C) to prevent side reactions, such as the attack of the newly formed 2-thiazolyllithium on another molecule of this compound.[21] Anhydrous and inert conditions are absolutely critical, as the organolithium species is extremely basic and will be quenched by trace amounts of water or other protic sources.[22][23]

Field-Proven Protocol: Lithiation and Electrophilic Quench

-

Reaction Setup: Dissolve this compound (1.0 mmol, 211 mg) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under argon. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe. Stir the mixture at -78°C for 30-60 minutes.

-

Electrophilic Quench: Add a solution of the desired electrophile (1.2 mmol, e.g., benzaldehyde or dimethylformamide) in anhydrous THF dropwise.

-

Work-up: After stirring for 1-2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract with an organic solvent, dry, concentrate, and purify by chromatography.

Forming the Grignard reagent (2-thiazolylmagnesium iodide) can be more challenging than lithiation but offers a less basic and often more selective nucleophile.

Causality in Experimental Design: Direct reaction with magnesium metal often fails. The "entrainment method" or the use of highly reactive Rieke magnesium is often necessary to initiate the reaction. Anhydrous ether solvents like THF or diethyl ether are essential, as they stabilize the Grignard reagent through coordination and are aprotic.[24] A small crystal of iodine is often used as an activator to clean the magnesium surface.

Field-Proven Protocol: Grignard Formation and Reaction

-

Reagent Setup: Place magnesium turnings (1.5 mmol, 36 mg) and a small crystal of iodine in a flame-dried flask under argon.

-

Initiation: Add a small portion of a solution of this compound (1.0 mmol, 211 mg) in anhydrous THF (10 mL). Gently warm the mixture until the iodine color disappears, indicating initiation.

-

Grignard Formation: Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours.

-

Reaction with Electrophile: Cool the newly formed Grignard reagent and add the electrophile (e.g., a ketone or aldehyde) dropwise.

-

Work-up: Follow the standard work-up procedure for Grignard reactions, typically involving quenching with saturated NH₄Cl, extraction, drying, and purification.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a remarkably versatile and powerful intermediate in modern organic synthesis. Its well-defined reactivity, centered on the C-I bond, provides reliable and high-yielding pathways to a vast array of 2-substituted thiazoles. Mastery of palladium-catalyzed cross-coupling and metal-halogen exchange reactions unlocks its full potential, enabling the rapid construction of complex molecular architectures for applications in drug discovery, agrochemicals, and materials science. Understanding the causality behind the specific reagents and conditions for each protocol is paramount for successful and reproducible synthetic outcomes.

References

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10867563, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

National Institutes of Health. (2020). Aliphatic Radical Relay Heck Reaction at Unactivated C(sp3)–H Sites of Alcohols. Retrieved from [Link]

-

National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]

-

National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

National Institutes of Health. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

-

Elsevier. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

-

University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]

-

National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

-

YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (2014). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Retrieved from [Link]

-

American Chemical Society. (1981). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

-

National Institutes of Health. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]

-

Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Wiley Online Library. (1997). Lithiation of a Simple Amine with a Large Excess of n-Butyllithium. Retrieved from [Link]

-

National Institutes of Health. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Retrieved from [Link]

-

ResearchGate. (2007). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

-

Reddit. (2016). Regarding reaction conditions with nBuLi. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520108, 2-Acetylthiazole. Retrieved from [Link]

Sources

- 1. CAS 3034-54-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 3034-54-6 [sigmaaldrich.com]

- 3. This compound | C3H2INS | CID 10867563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Stille Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 24. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

Spectroscopic Data of 2-Iodothiazole: A Comprehensive Technical Guide

This technical guide offers an in-depth analysis of the spectroscopic signature of 2-iodothiazole, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, a thorough understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for structural elucidation, reaction monitoring, and quality control. This document provides a detailed examination of the expected spectroscopic data, interpretation principles, and generalized experimental protocols.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₃H₂INS) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, with an iodine atom substituted at the C2 position.[1] Its molecular structure dictates a unique electronic environment, which is reflected in its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous identification and characterization.

Molecular Structure and Properties:

-

IUPAC Name: 2-iodo-1,3-thiazole[1]

-

Molecular Formula: C₃H₂INS[1]

-

Molecular Weight: 211.03 g/mol [1]

-

CAS Number: 3034-54-6[1]

The following sections will delve into the specific spectroscopic techniques used to characterize this compound. While direct experimental spectra for this specific compound are not widely published, this guide presents predicted data based on established principles and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two protons on the thiazole ring. The chemical shifts are influenced by the aromaticity of the ring and the electronic effects of the nitrogen, sulfur, and iodine atoms.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.6 - 7.8 | Doublet (d) | ~3.5 - 4.5 | H5 |

| ~7.2 - 7.4 | Doublet (d) | ~3.5 - 4.5 | H4 |

Rationale for Predictions:

-

The thiazole ring is aromatic, placing the protons in the typical downfield region for aromatic protons (7-9 ppm).[2][3]

-

The H5 proton is adjacent to the sulfur atom, while the H4 proton is adjacent to the nitrogen atom. The relative electronegativity and electronic effects of these heteroatoms, along with the iodine at C2, will influence their precise chemical shifts.

-

The two protons (H4 and H5) are on adjacent carbons and will therefore couple with each other, resulting in a doublet for each signal.[2] The coupling constant for protons on a five-membered aromatic ring is typically in the range of 3-5 Hz.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon environments in this compound. Three distinct signals are expected, corresponding to the three carbon atoms of the thiazole ring.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~90 - 100 | C2 |

| ~145 - 150 | C4 |

| ~120 - 125 | C5 |

Rationale for Predictions:

-

C2: The carbon atom directly bonded to the highly electronegative iodine atom will experience a significant upfield shift due to the "heavy atom effect".[4] This is a characteristic feature for carbons attached to iodine.

-

C4: This carbon is adjacent to the nitrogen atom and is expected to be the most downfield of the CH carbons due to the deshielding effect of the nitrogen.[5]

-

C5: This carbon is adjacent to the sulfur atom and is expected to appear at a chemical shift intermediate between C2 and C4.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~1600 - 1450 | C=C and C=N stretching (thiazole ring) |

| ~1250 - 1000 | C-H in-plane bending |

| ~900 - 675 | C-H out-of-plane bending |

| ~600 - 500 | C-I stretching |

Rationale for Predictions:

-

C-H Stretching: The C-H bonds on the aromatic thiazole ring are expected to show stretching vibrations just above 3000 cm⁻¹.[6]

-

Ring Stretching: The C=C and C=N bonds within the aromatic ring will have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.[6]

-

C-I Stretching: The carbon-iodine bond is a weaker bond and involves a heavy atom, so its stretching frequency is expected to be in the far-infrared region, typically between 600 and 500 cm⁻¹.[7]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a solid dispersed in a KBr pellet.

-

Background Spectrum: A background spectrum of the empty spectrometer (or the KBr pellet without the sample) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000–400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

| m/z (Mass-to-Charge Ratio) | Assignment |

| 211 | [M]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 84 | [M - I]⁺ or [C₃H₂NS]⁺ |

Rationale for Predictions:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is 211.[1] Since iodine is monoisotopic (¹²⁷I), there will not be a significant M+2 peak as seen with chlorine or bromine containing compounds.[8]

-

Key Fragments:

Proposed Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[10]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a complete picture of its molecular structure. The predicted data in this guide, based on fundamental principles and comparison with related compounds, serves as a valuable reference for researchers. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and bond vibrations, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This comprehensive spectroscopic analysis is indispensable for ensuring the identity and purity of this compound in synthetic and medicinal chemistry applications.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10867563, this compound. Retrieved from [Link].

-

The Royal Society of Chemistry (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link].

-

The Royal Society of Chemistry (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. Retrieved from [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link].

-

RJPBCS (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link].

-

Unknown. 13C-NMR. Retrieved from [Link].

-

Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link].

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].

-

Oregon State University. 1H NMR Chemical Shifts. Retrieved from [Link].

-

Organic Chemistry Portal. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Retrieved from [Link].

-

Doc Brown's Chemistry. Mass spectrum of 2-iodobutane. Retrieved from [Link].

-

Unknown. Table of Characteristic IR Absorptions. Retrieved from [Link].

-

ChemRxiv (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link].

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link].

-

MDPI (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link].

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Retrieved from [Link].

-

Doc Brown's Chemistry. 13C nmr spectrum of iodoethane. Retrieved from [Link].

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. Retrieved from [Link].

-

Unknown. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Retrieved from [Link].

-

Unknown. INFRARED SPECTROSCOPY (IR). Retrieved from [Link].

-

National Institutes of Health (2016). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link].

-

National Institutes of Health (2023). Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. Retrieved from [Link].

-

PubMed (2005). Tandem mass spectrometry of deprotonated iodothyronines. Retrieved from [Link].

-

MDPI (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link].

-

National Institutes of Health (2024). Characterization of an expanded set of assays for immunomodulatory proteins using targeted mass spectrometry. Retrieved from [Link].

Sources

- 1. This compound | C3H2INS | CID 10867563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. compoundchem.com [compoundchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Tandem mass spectrometry of deprotonated iodothyronines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Properties of 2-Iodothiazole: From Theoretical Principles to Experimental Validation

Introduction: The Strategic Importance of 2-Iodothiazole

In the landscape of heterocyclic chemistry, thiazole and its derivatives represent a cornerstone for innovation in both medicinal chemistry and materials science.[1][2] The five-membered aromatic ring, containing both sulfur and nitrogen, possesses a unique electronic character that makes it a privileged scaffold in numerous FDA-approved drugs and high-performance organic electronic materials.[2][3][4] This guide focuses specifically on This compound , a versatile synthetic intermediate whose electronic properties are pivotal to its utility.

The term "electronic properties" refers to the distribution, energy, and reactivity of electrons within the molecular structure. These characteristics—governed by factors like aromaticity, electron density, and the energies of frontier molecular orbitals—dictate the molecule's chemical behavior, stability, and intermolecular interactions.[5][6][7] The introduction of an iodine atom at the C2 position profoundly modulates the inherent electronic landscape of the thiazole core, creating a molecule primed for specific, high-value chemical transformations.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It bridges the gap between theoretical prediction and experimental validation, providing not just data and protocols, but the causal reasoning behind the selection of analytical methodologies for investigating the electronic properties of this compound.

Part 1: The Theoretical Framework—Decoding the Electronic Structure

A robust understanding of this compound's reactivity begins with a theoretical deconstruction of its electronic architecture. This involves analyzing the thiazole ring itself, the perturbative effects of the iodine substituent, and the predictive power of modern computational chemistry.

The Thiazole Nucleus: An Electronically Ambivalent Aromatic System

Thiazoles are planar, aromatic heterocycles characterized by significant π-electron delocalization.[5] The aromaticity imparts stability, but the presence of two different heteroatoms, nitrogen and sulfur, creates a nuanced distribution of electron density:

-

Nitrogen Heteroatom: The imine-like nitrogen atom (-N=) is strongly electron-withdrawing, reducing electron density at adjacent carbon atoms, particularly C2.[4]

-

Sulfur Heteroatom: The sulfur atom possesses lone pairs of electrons that participate in the aromatic system, acting as a π-electron donor.

This push-pull nature results in specific sites of reactivity. Computational studies on the parent thiazole ring show that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases.[5]

The Iodine Substituent: A Dual-Influence Modulator

The placement of an iodine atom at the C2 position introduces two opposing electronic effects that are critical to the molecule's function as a synthetic building block.[8]

-

Inductive Effect (-I): Iodine is significantly more electronegative than carbon. This disparity causes iodine to withdraw electron density from the C2 carbon through the sigma (σ) bond. This is a powerful, distance-dependent effect that renders the C2 position highly electrophilic and susceptible to nucleophilic attack or metal insertion during cross-coupling reactions.

-

Mesomeric Effect (+M): The lone pairs of electrons on the iodine atom can be delocalized into the thiazole's π-system. This resonance effect donates electron density to the ring. However, due to the poor overlap between carbon's 2p and iodine's large 5p orbitals, this effect is considerably weaker than the inductive withdrawal.

The net result is that the strong -I effect dominates, making the C2 carbon of this compound electron-deficient. This electronic feature is the primary driver for its widespread use in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), where the carbon-iodine bond serves as a key reactive site.

Computational Modeling: Predicting Electronic Behavior with Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the electronic properties of molecules before they are even synthesized.[9][10] For this compound, DFT calculations provide invaluable insights into its reactivity, stability, and spectroscopic characteristics.

The most crucial orbitals in determining chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][11]

-

HOMO: This is the outermost orbital containing electrons. Its energy level corresponds to the molecule's ability to donate electrons (its ionization potential). A higher HOMO energy indicates a better electron donor.[12]

-

LUMO: This is the innermost orbital without electrons. Its energy level relates to the molecule's ability to accept electrons (its electron affinity). A lower LUMO energy signifies a better electron acceptor.[6][12]

-

The HOMO-LUMO Energy Gap (ΔE): This energy difference is a paramount indicator of a molecule's kinetic stability and electronic excitability.[7][13] A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and can be more easily excited by absorbing lower-energy light.[12]

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[9] It provides an intuitive guide to intermolecular interactions and reaction sites:

-

Electron-Rich Regions (Red/Yellow): These areas have a negative electrostatic potential and are susceptible to electrophilic attack.

-

Electron-Poor Regions (Blue): These areas have a positive electrostatic potential and are targets for nucleophilic attack. For this compound, a significant blue region is expected around the C2 carbon and the "sigma-hole" on the iodine atom, confirming its electrophilic nature.

Workflow for Computational Analysis of this compound

Caption: A typical workflow for DFT-based analysis of molecular electronic properties.

Part 2: Experimental Characterization—Validating the Theory

While computational models are powerful, experimental validation is essential for confirming theoretical predictions and understanding how the molecule behaves in a real-world chemical environment. Spectroscopic and electrochemical techniques are the primary methods for this validation.

Spectroscopic Analysis

-

Principle & Causality: UV-Vis spectroscopy directly measures the energy required for electronic transitions within a molecule, most prominently the HOMO-to-LUMO transition.[13] The molecule absorbs light of a specific wavelength (λ_max) that corresponds precisely to its HOMO-LUMO energy gap. By identifying λ_max, we can experimentally quantify this fundamental electronic parameter. This is a self-validating system because the presence of a distinct absorption peak confirms an accessible electronic transition, and its position provides a direct measure of the energy gap.

-

Expected Results for this compound: Compared to the parent thiazole, the electronic structure of this compound is perturbed. This will likely lead to a shift in its λ_max. The exact shift depends on the interplay between the inductive and mesomeric effects on the frontier orbitals.

-

Principle & Causality: NMR spectroscopy probes the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to the local electron density.[14] Electron-withdrawing groups "deshield" a nucleus, reducing the surrounding electron density and causing its signal to shift downfield (to a higher ppm value).

-

Expected Results for this compound: The strong electron-withdrawing inductive effect of iodine at C2 is expected to significantly deshield the adjacent proton at C5 and the carbon at C2 itself. Therefore, one would predict the ¹H and ¹³C NMR signals for these positions in this compound to be shifted downfield compared to unsubstituted thiazole, providing direct experimental evidence of iodine's electronic influence.[5]

Electrochemical Analysis: Cyclic Voltammetry (CV)

-

Principle & Causality: Cyclic Voltammetry is a powerful technique for measuring a molecule's oxidation and reduction potentials.[15] These experimental values are directly correlated to the HOMO and LUMO energy levels, respectively.

-

Oxidation Potential (E_ox): The energy required to remove an electron from the HOMO.

-

Reduction Potential (E_red): The energy released when an electron is added to the LUMO.

-

-

Why it is a Self-Validating System: The experiment involves scanning a potential range and observing the current response. The appearance of distinct, reversible or quasi-reversible peaks for oxidation and reduction events confirms that the molecule can undergo stable electron transfer processes. The potential at which these peaks occur provides a quantitative measure of the energy levels of the orbitals involved. By referencing these potentials to a known standard (like Fc/Fc⁺), one can calculate absolute HOMO and LUMO energy values, directly validating the DFT predictions.

Workflow for Experimental Characterization

Caption: Integrated experimental workflow for determining electronic properties.

Part 3: Data Synthesis and Practical Protocols

Summary of Electronic Properties

The following table summarizes typical theoretical values for thiazole and its derivatives based on computational studies.[16][17] The values for this compound are estimated based on the known electronic effects of the iodine substituent. Experimental validation is required for confirmation.

| Property | Thiazole (Reference) | 2-Methylthiazole | 2-Mercaptothiazole | This compound (Predicted) | Causality of Change |

| HOMO Energy (eV) | -9.47 | -9.14 | -8.88 | Lower than Thiazole | The -I effect of iodine stabilizes the HOMO, lowering its energy. |

| LUMO Energy (eV) | 3.35 | 3.51 | 3.21 | Significantly Lower | The strong electron-withdrawing nature of iodine drastically lowers the LUMO energy. |

| HOMO-LUMO Gap (ΔE) | 12.82 | 12.65 | 12.09 | Smaller than Thiazole | The LUMO is lowered more significantly than the HOMO is stabilized, resulting in a reduced energy gap. |

| Dipole Moment (µ, D) | 1.55 | 1.04 | 1.32 | Higher than Thiazole | The highly polar C-I bond increases the overall molecular dipole moment. |

Data for Thiazole, 2-Methylthiazole, and 2-Mercaptothiazole adapted from ab initio/HF calculations.[16]

Experimental Protocol: Density Functional Theory (DFT) Calculation

This protocol outlines a standard procedure for calculating the electronic properties of this compound using Gaussian or similar quantum chemistry software.

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

-

Calculation Setup:

-

Job Type: Select "Optimization + Frequency". This ensures the geometry is fully relaxed to its lowest energy state and confirms it is a true minimum (no imaginary frequencies).

-

Method: Choose the DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set . The "+" indicates diffuse functions for lone pairs, and the "(d,p)" indicates polarization functions for more accurate geometry.

-

Solvation (Optional but Recommended): To simulate solution-phase conditions, apply a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent to be used in experimental work (e.g., acetonitrile, dichloromethane).

-

-

Execution and Validation:

-

Submit the calculation.

-

Upon completion, open the output file and confirm the optimization converged.

-

Verify the frequency calculation shows zero imaginary frequencies. If one is present, the structure is a transition state, not a minimum, and requires re-optimization.

-

-

Property Calculation:

-

Using the validated optimized geometry, set up a new calculation.

-

Job Type: "Single Point Energy".

-

Use the same functional, basis set, and solvent model.

-

Request additional properties to be printed in the output, specifically "POP=FULL" to get orbital energies and Mulliken population analysis.

-

-

Data Extraction:

-

From the final output file, locate the energies of the alpha and beta molecular orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.

-

Calculate the HOMO-LUMO gap: ΔE = E_LUMO - E_HOMO.

-

Visualize the HOMO, LUMO, and MEP surfaces using the generated checkpoint file.

-

Experimental Protocol: Cyclic Voltammetry (CV)

This protocol describes the determination of oxidation and reduction potentials for this compound.

-

Materials and Setup:

-

Potentiostat: A standard three-electrode system.

-

Working Electrode: Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry before each run.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile). The electrolyte is crucial to ensure conductivity.

-

Analyte Solution: Prepare a 1-5 mM solution of this compound in the electrolyte solution.

-

-

System Validation and Calibration:

-

Purge the analyte solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Add a small amount of an internal standard, ferrocene (Fc) , to the solution. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a well-defined standard.

-

Run a CV scan to locate the Fc/Fc⁺ peak. The midpoint potential (E₁/₂) of this peak will be used to reference the potentials of the analyte.

-

-

Data Acquisition:

-

Set the potential window. Start with a wide range (e.g., -2.5 V to +2.5 V vs. Ag/AgCl) and narrow it based on the observed redox events to avoid solvent breakdown.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, scanning first in the anodic (positive) direction to find the oxidation peak, then reversing to the cathodic (negative) direction to find the reduction peak.

-

-

Data Analysis:

-

Identify the onset potential for the first oxidation peak (E_ox) and the first reduction peak (E_red).

-

Reference these potentials to the internal standard: E_referenced = E_observed - E₁/₂(Fc/Fc⁺).

-

Use the following empirical equations to estimate the HOMO and LUMO energy levels:

-

E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the estimated energy level of the Fc/Fc⁺ couple relative to vacuum. Some sources use slightly different values, e.g., 5.1 eV).

-

-

Part 4: Applications Driven by Electronic Properties

The unique electronic signature of this compound makes it a valuable precursor in advanced applications.

-

Organic Electronics: The electron-deficient nature of the thiazole ring makes it an excellent electron-accepting unit in donor-acceptor (D-A) type organic semiconductors.[4] The C-I bond is the synthetic linchpin, allowing this compound to be coupled with electron-donating monomers to build conjugated polymers. The electronic properties of these polymers, such as their HOMO-LUMO gap, can be precisely tuned to absorb specific wavelengths of light, making them suitable for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[18][19]

-

Medicinal Chemistry: The electronic distribution on the this compound scaffold directly influences its ability to interact with biological targets.[2] The electron-poor region near the C-I bond and the electron-rich regions near the heteroatoms can engage in specific hydrogen bonding, electrostatic, or halogen bonding interactions with amino acid residues in an enzyme's active site.[20] Understanding the MEP allows medicinal chemists to rationally design derivatives with enhanced binding affinity and biological activity.

Relationship Between Electronic Structure and Application

Caption: Logical flow from fundamental electronic effects to final applications.

References

-

Belaidi, S., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25, 9241-9245. [Link]

-

Belaidi, S. (n.d.). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. ResearchGate. [Link]

-

Wikipedia. (n.d.). Thiazole. Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of Thiazole-Based Building Blocks. Pharmaffiliates. [Link]

-

Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics. Science.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Jambut-Absil, A. C., et al. (1987). Drugs derived from thiazole and imidazole or with nitrogen-carbon-sulphur or tertiary amino groups. Prediction of secondary antithyroid activity by UV/visible spectroscopy. Arzneimittelforschung, 37(7), 772-7. [Link]

-

Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

-

Gherghilescu, M., et al. (2022). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. International Journal of Molecular Sciences, 23(21), 13388. [Link]

-

ResearchGate. (n.d.). HOMO and LUMO, and electronic properties units for compounds (2-8). ResearchGate. [Link]

-

IJRASET. (n.d.). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Journal for Research in Applied Science & Engineering Technology. [Link]

-

Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7431. [Link]

-

Al-Suhaimi, K. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals, 13(11), 1546. [Link]

-

National Institute of Standards and Technology. (n.d.). HOMO-LUMO gaps. Computational Chemistry Comparison and Benchmark Database. [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. Wikipedia. [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger. [Link]

-

Ali, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]

-

Lin, Y., et al. (2012). Thiazole-based organic semiconductors for organic electronics. Advanced Materials, 24(23), 3087-106. [Link]

-

Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Brilliant Math & Science Wiki. [Link]

-

Grekulović, V., et al. (2017). Electrochemical behavior of AgCu50 in alkaline media in the presence of chlorides and 2-mercaptobenzothiazole. Journal of Mining and Metallurgy, Section B: Metallurgy. [Link]

-

Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 15(2). [Link]

-

Szafraniec-Gorol, G., et al. (2016). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 147, 547-556. [Link]

- Google Patents. (n.d.). US20100236631A1 - Thiazolothiazole derivatives and organic electronic device using the same.

-

ResearchGate. (n.d.). Electrochemical polymerization of 2-aminothiazole. ResearchGate. [Link]

-

El-Gazzar, A. B. A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(33), 23146-23164. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics. ResearchGate. [Link]

-

PeerJ. (n.d.). Search results for "spectroscopic analysis uv visible spectroscopy". PeerJ. [Link]

-

Zhang, S., et al. (2016). Electrochemical Behavior of Iodine on Nano Gold Doped in H2TiO3. International Journal of Electrochemical Science, 11, 9073-9085. [Link]

-

Institute of Metal Physics. (n.d.). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. Metallofizika i Noveishie Tekhnologii. [Link]

-

ResearchGate. (n.d.). (PDF) Electrochemical behavior of AgCu50 in alkaline media in the presence of chlorides and 2-mercaptobenzothiazole. ResearchGate. [Link]

-

Arshad, N., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

-

ResearchGate. (n.d.). Studying Characterization of Some New Heterocyclic Derivatives that Synthesized from 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical and Electronic Properties of the ITO/Al2O3 Interface. ResearchGate. [Link]

-

Gurbir, S., et al. (2021). Ab initio computational study of the electronic and magnetic properties of the HoNiZ compounds accounting for electronic correlations. Journal of Physics: Conference Series, 2011, 012002. [Link]

-

ResearchGate. (n.d.). (PDF) Electronic properties of 2D materials and their junctions. ResearchGate. [Link]

-

ResearchGate. (n.d.). Electronic properties of compounds of the Li_ {2} O-B_ {2} O_ {3} system. ResearchGate. [Link]

-

ResearchGate. (n.d.). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Electronic properties of two-dimensional materials. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]

- 4. Thiazole-based organic semiconductors for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. irjweb.com [irjweb.com]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 9. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. CCCBDB HOMO-LUMO gaps [cccbdb.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. learn.schrodinger.com [learn.schrodinger.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. US20100236631A1 - Thiazolothiazole derivatives and organic electronic device using the same - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

2-Iodothiazole: A Versatile Halogenated Heterocycle for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Thiazole Moiety and the Role of 2-Iodothiazole

The thiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous natural products and a vast array of pharmaceuticals, including the antibiotic Penicillin, the anti-cancer agent Dasatinib, and the antiretroviral drug Ritonavir.[1] Its prevalence in medicinally active compounds stems from its ability to engage in a variety of biological interactions, such as hydrogen bonding and metal chelation, and its metabolic stability. For chemists engaged in the synthesis of these complex molecules, functionalized thiazoles are indispensable building blocks. Among these, this compound stands out as a particularly versatile and reactive intermediate.

This technical guide provides a comprehensive overview of this compound as a strategic building block in modern organic synthesis. We will delve into its synthesis, explore its reactivity in key carbon-carbon and carbon-heteroatom bond-forming reactions, and provide detailed, field-proven protocols for its application. The discussion will be grounded in mechanistic principles to provide a deeper understanding of the underlying reactivity and to empower researchers to rationally design and optimize their synthetic strategies.

Synthesis of this compound: A Gateway to Thiazole Diversification

The most common and efficient method for the synthesis of this compound is through the diazotization of the readily available 2-aminothiazole, followed by a Sandmeyer-type iodination.[2][3] This transformation provides a reliable route to this key building block.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction[3]

Materials:

-

2-Aminothiazole

-

Copper(I) Iodide (CuI)

-

n-Butyl nitrite

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Ammonia solution (0.1 M)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiazole (0.91 mmol) and Copper(I) Iodide (1.39 mmol) in acetonitrile (8 mL) at room temperature.

-

With stirring, add n-butyl nitrite (1.39 mmol) to the solution.

-

Heat the reaction mixture to 60 °C. The reaction is typically complete within 15 minutes, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with a 0.1 M ammonia solution (2 x 50 mL) to remove copper salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford this compound.

Note: This protocol can be adapted for the synthesis of other 2-halothiazoles by using the corresponding copper(I) halide.[2]

The Synthetic Utility of this compound: A Hub for Molecular Elaboration

The C-I bond in this compound is the key to its synthetic versatility. The iodine atom serves as a versatile handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds, allowing for milder reaction conditions and selective transformations in the presence of other halogens.

Logical Workflow for the Functionalization of this compound

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. Its high reactivity allows for efficient coupling under mild conditions, which is crucial when working with complex, functionalized molecules.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

General Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., PdCl₂(SPhos))

-

SPhos (ligand)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous, degassed)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1 mmol), the arylboronic acid (1.6 equiv), and Cs₂CO₃ (2 equiv).

-

In a separate vial, prepare the catalyst system by dissolving PdCl₂ (5 mol%) and SPhos (10 mol%) in dioxane (4 mL).

-

Degas the catalyst solution with a stream of nitrogen for 10 minutes.

-

Add the catalyst solution to the reaction vessel containing the substrates and base.

-

Degas the entire reaction mixture for an additional 5 minutes.

-

Heat the reaction mixture in a sealed vessel to 120 °C for 30-40 minutes using a microwave reactor, or alternatively, heat at reflux using conventional heating until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with this compound

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenylthiazole | >90 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)thiazole | 85-95 |

| 3 | 3-Pyridinylboronic acid | 2-(3-Pyridinyl)thiazole | 80-90 |

| 4 | 2-Thiopheneboronic acid | 2-(2-Thienyl)thiazole | 85-95 |

Yields are representative and may vary based on specific reaction conditions and scale.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to 2-alkynylthiazoles, which are valuable intermediates for further transformations and are found in various bioactive molecules.[5][6] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7]

General Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the palladium catalyst (1-2 mol%), and CuI (2-4 mol%).

-

Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC or GC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 2: Illustrative Examples of Sonogashira Coupling with this compound

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-(Phenylethynyl)thiazole | >90 |

| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)thiazole | 85-95 |

| 3 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)thiazole | >90 |

| 4 | Propargyl alcohol | 3-(Thiazol-2-yl)prop-2-yn-1-ol | 80-90 |

Yields are representative and may vary based on specific reaction conditions and scale.

Heck Reaction: Formation of Alkenylthiazoles

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is a powerful tool for the synthesis of 2-alkenylthiazoles, which can serve as precursors for a variety of other functional groups.